molecular formula C17H15N3O3 B4750012 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No. B4750012
M. Wt: 309.32 g/mol
InChI Key: HSFNDXSHGLGXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile, also known as EFOBAC, is a chemical compound that belongs to the oxazole family. It has been the subject of scientific research due to its potential applications in medicine and pharmacology.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. In addition, 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation. The anticancer activity of 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are implicated in various diseases. 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, potentially leading to drug-drug interactions. In addition, 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile has been found to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile is its broad-spectrum antimicrobial activity, making it useful for the treatment of various bacterial infections. In addition, 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile has been shown to have low toxicity, reducing the risk of adverse effects. However, one of the limitations of 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile. One area of interest is the development of analogs with improved solubility and potency. In addition, the potential use of 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile in combination therapy for cancer treatment is an area of ongoing research. Furthermore, the role of 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile in modulating the immune system and its potential use in the treatment of autoimmune diseases is an area of future investigation. Finally, the use of 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile as a tool for studying bacterial cell wall synthesis and the development of resistance mechanisms is an area of interest for microbiologists.
Conclusion:
In conclusion, 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. Its broad-spectrum antimicrobial activity, anti-inflammatory properties, and anticancer activity make it a promising candidate for further development. However, its limited solubility and potential for drug-drug interactions are areas of concern. Ongoing research on 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile and its analogs will provide valuable insights into its mechanism of action and potential therapeutic applications.

Scientific Research Applications

2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile has been studied for its potential applications in medicine and pharmacology. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to reduce inflammation in animal models of arthritis. In addition, 2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile has been demonstrated to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(4-ethoxyphenyl)-5-(furan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-21-13-7-5-12(6-8-13)16-20-15(10-18)17(23-16)19-11-14-4-3-9-22-14/h3-9,19H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFNDXSHGLGXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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